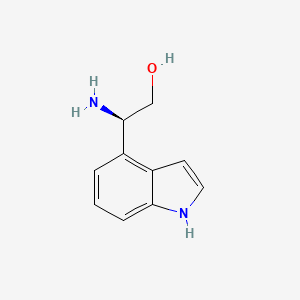

(R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol

Description

(R)-2-Amino-2-(1H-indol-4-yl)ethan-1-ol is a chiral β-amino alcohol featuring an indole moiety at the 4-position of its aromatic ring. The indole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, confers unique electronic and steric properties. The (R)-configuration at the stereogenic center is critical for its biological interactions, particularly in receptor binding or enzymatic activity. This compound is of interest in medicinal chemistry due to the prevalence of indole derivatives in pharmaceuticals, such as serotonin analogs and kinase inhibitors. Its synthesis typically involves stereoselective methods to ensure enantiomeric purity, which is essential for pharmacological efficacy .

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(2R)-2-amino-2-(1H-indol-4-yl)ethanol |

InChI |

InChI=1S/C10H12N2O/c11-9(6-13)7-2-1-3-10-8(7)4-5-12-10/h1-5,9,12-13H,6,11H2/t9-/m0/s1 |

InChI Key |

SKLQWNKIVMUKHY-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=C2C=CNC2=C1)[C@H](CO)N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with indole or its derivatives.

Functionalization: Introduction of the amino and hydroxyl groups can be achieved through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the hydroxyl group can be introduced through oxidation reactions.

Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol may involve:

Catalytic Hydrogenation: Using chiral catalysts to ensure the desired enantiomer is produced.

Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.

High-Pressure Liquid Chromatography (HPLC): For the separation and purification of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form various amines.

Substitution: Both the amino and hydroxyl groups can undergo substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include various indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its indole structure is similar to that of tryptophan, making it a useful tool in protein studies.

Medicine

In medicine, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is explored for its potential therapeutic applications, including as an antidepressant, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Phenyl vs. Indole Derivatives

- 2-Amino-2-(Substituted Phenyl)Ethan-1-ol Derivatives Electron-Withdrawing Groups (EWGs): Compounds like 2-amino-2-(4-fluorophenyl)ethan-1-ol and 2-amino-2-(2-chlorophenyl)ethan-1-ol () demonstrate that para-substituted EWGs enhance yields in oxazole synthesis (up to 84% for O36). Electron-Donating Groups (EDGs): Methoxy or methyl groups on phenyl rings (e.g., (1R)-2-amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol, ) may increase lipophilicity and metabolic stability. In contrast, the indole’s NH group can participate in hydrogen bonding, enhancing solubility or target affinity .

Halogenated Indole Derivatives

- Bromo and Fluoro Substituents: Derivatives like 2-(5-fluoro-1H-indol-3-yl)ethanol and 2-(6-bromo-1H-indol-3-yl)ethanol () highlight the impact of halogen position.

Stereochemical Influences

- (R)- vs. (S)-Configuration: The (R)-enantiomer of the target compound is structurally distinct from the (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol used in proteolysis-targeting chimeras (). Stereochemistry dictates binding to chiral biological targets; for example, (S)-configured analogs may exhibit reduced affinity for enzymes preferring (R)-configured substrates .

- Comparison with (R)-2-Amino-2-(Difluorobenzo Dioxol)Ethan-1-ol (): The difluorobenzo dioxole moiety in introduces rigid, electronegative substituents, which may enhance metabolic stability compared to the indole’s NH group. However, the indole’s aromaticity could favor interactions with hydrophobic enzyme pockets .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Biological Activity

(R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol, also known as tryptophan-derived compounds, has garnered attention for its potential biological activities. This compound is structurally related to indole and amino alcohols, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective effects, supported by recent research findings.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol. It has been shown to exhibit activity against various Gram-positive and Gram-negative bacteria.

Case Studies and Findings

- A study demonstrated that indole derivatives, including (R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol, showed significant minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 80 to 160 µg/ml for key pathogens, indicating a promising antibacterial profile .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 80 |

| Escherichia coli | 160 |

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.

Research Findings

- In vitro studies indicated that (R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol could induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

3. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Case Studies

- Research has shown that compounds similar to (R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol can protect neuronal cells from oxidative stress and inflammation, which are critical factors in diseases like Parkinson's and Alzheimer's .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol with various biological targets. These studies provide insight into the mechanism of action at a molecular level.

Binding Affinities

The following table summarizes the binding affinities observed in docking studies:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| DNA gyrase | -9.5 |

| Serine/threonine-protein kinase | -8.7 |

| Bacterial topoisomerase | -10.0 |

These results suggest a strong interaction between the compound and key proteins involved in bacterial replication and human cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.